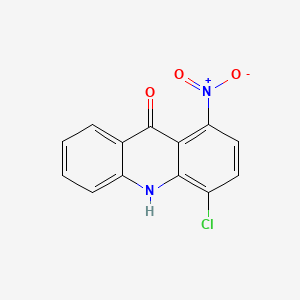
9-Acridanone, 4-chloro-1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridanone, 4-chloro-1-nitro-: is a chemical compound with the molecular formula C13H7ClN2O3 It is a derivative of acridanone, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-acridanone derivatives typically involves the cyclization of benzophenone derivatives. For 9-acridanone, 4-chloro-1-nitro-, the process begins with the hydrolysis of benzophenone derivatives using hydrochloric acid. The resulting product undergoes cyclization in the presence of sodium hydroxide, dimethylsulfoxide, or dimethylformamide, with lead dioxide or potassium carbonate as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-performance liquid chromatography (HPLC) and fluorescence detection to ensure the purity and specificity of the final product .
化学反応の分析
Types of Reactions: 9-Acridanone, 4-chloro-1-nitro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the nitro and chlorine groups facilitates nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the acridanone core.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Reduction: The major product is 4-chloro-1-amino-9-acridanone.
Oxidation: The major product is 4-chloro-1-nitro-9-acridanone oxide.
科学的研究の応用
Chemistry: 9-Acridanone, 4-chloro-1-nitro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer research .
Industry: In the industrial sector, 9-acridanone, 4-chloro-1-nitro- is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of fluorescent materials for various applications .
作用機序
The mechanism of action of 9-acridanone, 4-chloro-1-nitro- involves its interaction with biological molecules. The compound’s planar structure allows it to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
類似化合物との比較
Acridine: A parent compound with similar structural features but lacks the chlorine and nitro groups.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Triazoloacridone: Another acridine derivative with potent anticancer activity.
Uniqueness: 9-Acridanone, 4-chloro-1-nitro- is unique due to the presence of both chlorine and nitro groups, which enhance its chemical reactivity and biological activity. These functional groups make it more versatile in chemical synthesis and increase its potential as a therapeutic agent .
特性
CAS番号 |
13161-88-1 |
|---|---|
分子式 |
C13H7ClN2O3 |
分子量 |
274.66 g/mol |
IUPAC名 |
4-chloro-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7ClN2O3/c14-8-5-6-10(16(18)19)11-12(8)15-9-4-2-1-3-7(9)13(11)17/h1-6H,(H,15,17) |
InChIキー |
ZCZHSYVDWJDOPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



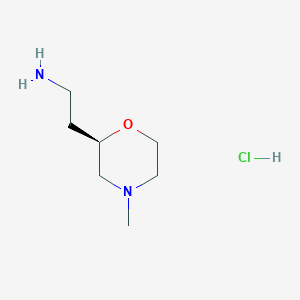
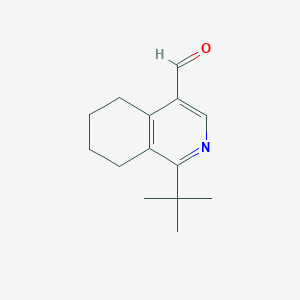
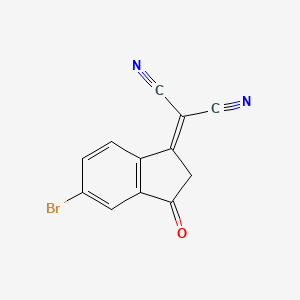
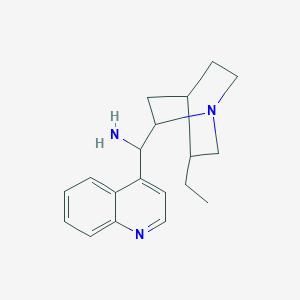
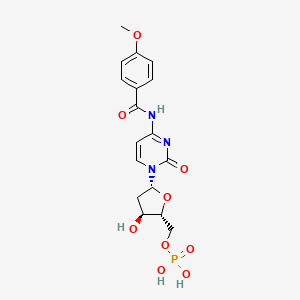
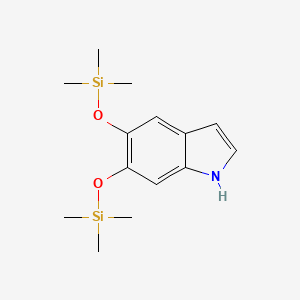
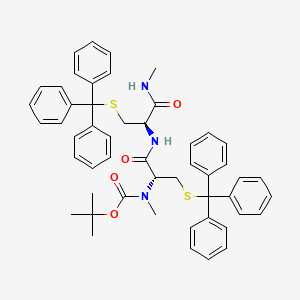

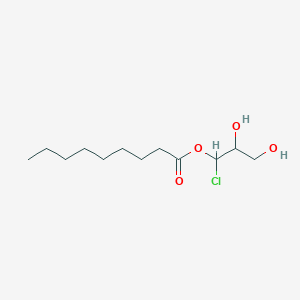
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)


